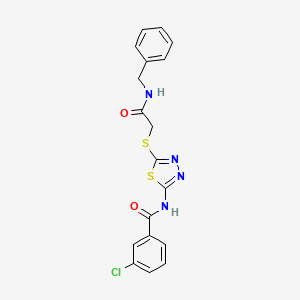

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide

Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a thioether-linked benzylamino-acetamide group and at the 5-position with a 3-chlorobenzamide moiety. Though direct data on its biological activity are absent in the provided evidence, structural analogs suggest its relevance in anticancer or antimicrobial research .

Properties

IUPAC Name |

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S2/c19-14-8-4-7-13(9-14)16(25)21-17-22-23-18(27-17)26-11-15(24)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNGPNDNXQZRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is a compound belonging to the class of thiadiazole derivatives , which are known for their diverse biological activities. This compound features a thiadiazole ring structure that is linked to a 3-chlorobenzamide moiety, enhancing its potential as a therapeutic agent. The molecular formula of this compound is , with a molecular weight of approximately 366.46 g/mol .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, IC50 values for related thiadiazole compounds against MCF-7 (breast cancer) cells ranged from 49.6 µM to 75.1 µM, indicating moderate to high anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| ST10 | MCF-7 | 49.6 |

| ST8 | MCF-7 | 56.4 |

| ST9 | MDA-MB-231 | 82 |

The mechanism of action appears to involve the inhibition of DNA biosynthesis and interference with cellular proliferation pathways .

2. Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties . In vitro studies have shown that modifications at specific positions on the thiadiazole ring can enhance antimicrobial efficacy against various bacterial strains. For example, substituting an amino group with thiocarbohydrazide significantly improved inhibitory activity against tested microbes .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural characteristics:

- Position of Substituents : Alterations at the 2-position of the thiadiazole ring have been linked to varying levels of activity. Compounds with free amino groups exhibit moderate activity, while those with specific substitutions show enhanced effects .

- Functional Groups : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and biological interactions.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes, preventing substrate interaction and subsequent catalysis.

- Receptor Modulation : It may also interact with specific receptors involved in cellular signaling pathways, leading to altered cellular responses and metabolic activities .

Case Studies and Research Findings

A comprehensive review on the biological activities of thiadiazoles indicates that these compounds possess a wide range of pharmacological effects including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antidiabetic

These findings suggest that this compound could be a promising candidate for further research and development in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues with Varied Thiadiazole Substituents

a. N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h)

- Structure: Benzylthio group at the 5-position of thiadiazole; phenoxy-acetamide at the 2-position.

- Properties : Melting point 133–135°C, 88% yield.

- Comparison: The benzylthio group lacks the hydrogen-bonding capability of the target compound’s benzylamino moiety. This may reduce interactions with polar biological targets, though the phenoxy group enhances hydrophobicity .

b. N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j)

- Structure: 4-Chlorobenzylthio substituent; similar phenoxy-acetamide.

- Properties : Melting point 138–140°C, 82% yield.

c. N-(5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5c)

Compounds with Ureido and Aromatic Substituents

a. 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (4j)

- Structure : 4-Chlorophenylureido group on thiadiazole; benzothiazole-acetamide side chain.

- Properties : Melting point 261–263°C, molecular weight 491.01 (calculated).

- The benzothiazole moiety may confer fluorescence or DNA-intercalating properties absent in the target .

b. N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y)

- Structure: Dual thiadiazole cores linked via thioether; p-tolylamino and ethyl groups.

- Biological Activity : IC₅₀ values of 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549), surpassing cisplatin in potency.

- The target’s 3-chlorobenzamide may offer superior steric complementarity to certain receptors .

Oxadiazole-Based Analogues

a. N-((5-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

- Structure: Oxadiazole core instead of thiadiazole; 2-chlorobenzylamino and trifluoromethyl groups.

- Properties : Molecular weight 484.9, SMILES structure includes a trifluoromethyl group.

- Comparison : The oxadiazole ring reduces sulfur content, altering electronic properties and metabolic stability. The trifluoromethyl group increases hydrophobicity and may enhance blood-brain barrier penetration compared to the target’s 3-chloro substituent .

Research Implications

The target compound’s unique combination of benzylamino and 3-chlorobenzamide groups positions it as a candidate for optimizing hydrogen-bonding and lipophilic interactions in drug design. Comparative studies with analogues like 4y and 5j highlight the importance of substituent electronic effects and core heterocycle selection. Future work should prioritize synthesizing the target compound and evaluating its activity against cancer and microbial models, leveraging structural insights from existing derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.